2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole
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Overview
Description
2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The combination of these two rings in a single molecule can impart unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have significant biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their potential pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of steric factors on the biological activity of compounds with a pyrrolidine scaffold has been investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be summarized as follows:
Preparation of the Azide Intermediate: The azide intermediate can be prepared by reacting a suitable amine with sodium azide under appropriate conditions.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool for studying biological processes through bioorthogonal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole
- 2-(2-(pyrrolidin-1-yl)ethyl)-4H-1,2,3-triazole
- 2-(2-(pyrrolidin-1-yl)ethyl)-5H-1,2,3-triazole
Uniqueness
2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is unique due to the specific positioning of the pyrrolidine and triazole rings, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-6-11(5-1)7-8-12-9-3-4-10-12/h3-4H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSAPQZIIXCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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